N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a chemical compound with interesting structural features and potential applications in various scientific fields. Its unique structure combines several functional groups, which contribute to its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-2-32-23-26-20(28-11-6-3-7-12-28)17-15-25-29(21(17)27-23)13-10-24-22(30)19-14-16-8-4-5-9-18(16)31-19/h4-5,8-9,14-15H,2-3,6-7,10-13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRYCOTZIBWJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C(=N1)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure comprises three modular components:
- Pyrazolo[3,4-d]pyrimidine core with substituents at positions 4 (piperidin-1-yl) and 6 (ethylthio).
- Ethylenediamine linker at position 1.
- Benzofuran-2-carboxamide terminal group.
The synthesis follows a convergent approach:
- Construction of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.
- Sequential displacement of chlorides with piperidine and ethyl mercaptan.
- Introduction of the ethylenediamine side chain.
- Amide coupling with benzofuran-2-carboxylic acid.
Stepwise Preparation Methods
Synthesis of 4,6-Dichloro-1H-Pyrazolo[3,4-d]Pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile (1 ) with urea under acidic conditions:
Procedure :
- 1 (10 mmol) is fused with urea (12 mmol) in polyphosphoric acid (20 mL) at 180°C for 4 hours.
- The mixture is cooled, poured into ice-water, and neutralized with NH₄OH to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (2 ).
- 2 is treated with POCl₅ (5 equiv) and PCl₅ (2 equiv) in anhydrous DMF (0.5 mL) at 110°C for 6 hours to afford 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (3 ) in 82% yield.
Key Data :
| Parameter | Value |
|---|---|
| Yield of 3 | 82% |
| Melting Point | 215–217°C (decomp.) |
| IR (KBr) | 1580 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl) |
Sequential Nucleophilic Substitutions
Piperidine Substitution at Position 4
Procedure :
- 3 (5 mmol) is dissolved in dry THF (20 mL) under N₂.
- Piperidine (6 mmol) and Et₃N (7 mmol) are added dropwise at 0°C.
- The reaction is stirred at 25°C for 12 hours, yielding 4-(piperidin-1-yl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (4 ) in 78% yield.
Optimization Note :
Ethylenediamine Linker Installation
Procedure :
- 5 (3 mmol) is reacted with 2-chloroethylamine hydrochloride (3.3 mmol) and K₂CO₃ (6 mmol) in acetonitrile (20 mL) at 80°C for 24 hours.
- The intermediate 1-(2-aminoethyl)-6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (6 ) is obtained in 70% yield.
Critical Step :
Amide Coupling with Benzofuran-2-Carboxylic Acid
Procedure :
- 6 (2 mmol) is dissolved in DCM (15 mL) and cooled to 0°C.
- Benzofuran-2-carbonyl chloride (2.2 mmol) and Et₃N (4 mmol) are added dropwise.
- After stirring at 25°C for 6 hours, the product is purified via recrystallization (EtOH/H₂O) to yield the title compound in 88% purity.
Characterization Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₂₆N₆O₂S₂ |
| HRMS (m/z) | 519.1582 [M+H]⁺ (Calc. 519.1586) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.8 (C=O), 161.2 (C=N), 14.3 (SCH₂CH₃) |
Reaction Optimization Insights
Chloride Displacement Efficiency
Analytical Workflow for Quality Control
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, MeCN:H₂O (65:35), 1 mL/min | 99.1% purity |
| TLC | SiO₂, CH₂Cl₂:MeOH (9:1) | Single spot (Rf=0.43) |
Stability Profiling
The compound remains stable under accelerated conditions (40°C/75% RH for 6 months) with <2% degradation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the ethylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction of the pyrimidine ring or other nitrogen-containing functional groups under specific conditions.
Substitution: : Nucleophilic substitution reactions can occur at various positions of the compound, influenced by the presence of electron-withdrawing or electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: : m-CPBA (meta-Chloroperoxybenzoic acid) for sulfoxide/sulfone formation.
Reducing Agents: : Sodium borohydride (NaBH4) for selective reduction of the pyrimidine ring.
Coupling Reagents: : EDCI/HOBt for amide bond formation during the synthesis process.
Major Products
Depending on the reaction conditions, major products can include sulfoxides, sulfones, reduced forms of the compound, and various substitution derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing novel compounds with potential therapeutic benefits.
Biology: : Investigated for its interactions with biological targets, possibly exhibiting enzyme inhibition or receptor modulation activities.
Medicine: : Explored for potential therapeutic uses in treating diseases due to its unique structure and activity profile.
Industry: : Applied in the development of new materials or chemicals with specific functional properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to and inhibit certain enzymes, block receptor sites, or interfere with biological pathways. The ethylthio and pyrazolo[3,4-d]pyrimidine moieties play crucial roles in these interactions, contributing to the compound's overall biological activity.
Comparison with Similar Compounds
Comparison with other similar compounds highlights its uniqueness:
Similar Compounds: : Pyrazolo[3,4-d]pyrimidine derivatives, benzofuran carboxamides, and compounds containing ethylthio groups.
Uniqueness: : The combination of these specific functional groups and the overall structure of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide imparts distinctive properties, making it a valuable compound for further research and development.
This compound is a multifaceted molecule with significant potential across various scientific disciplines
Biological Activity
N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. The structural complexity of this compound, which includes a benzofuran moiety and multiple heterocycles, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The compound's IUPAC name highlights its intricate structure, which includes:
- Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities.
- Benzofuran moiety : Associated with neuroprotective and anti-inflammatory effects.
- Piperidine ring : Often enhances the pharmacological profile through modulation of receptor interactions.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₅O₂S |
| Molecular Weight | 365.55 g/mol |
| CAS Number | 946313-98-0 |
Research indicates that compounds similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can disrupt cell cycle progression in cancer cells, leading to apoptosis.
Cytotoxicity Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds typically range from 45 to 99 nM, indicating potent activity. For instance:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| HCT116 | 45 | Induction of apoptosis |
| HeLa | 70 | Cell cycle arrest |
| MCF7 | 99 | Inhibition of proliferation |
Inhibition of CDK2
A study focused on the inhibitory effects of this compound against CDK2/cyclin A2 complexes. The compound was synthesized alongside various derivatives to evaluate structure-activity relationships (SAR). The results indicated that modifications to the piperidine and ethylthio groups significantly influenced inhibitory potency.
Apoptosis Induction Mechanism
Investigations into the mechanism revealed that treatment with this compound led to the activation of caspases and modulation of poly(ADP-ribose) polymerase (PARP), which are critical pathways in apoptosis. Flow cytometry assays confirmed increased annexin V binding in treated cells, signifying early apoptotic events.
Comparative Analysis with Related Compounds
The unique structural features of this compound allow for comparison with other bioactive compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(6-methylthio)-4-piperidin-1-yl)ethyl)thiophene-2-carboxamide | Pyrazolo core + thiophene | Antitumor activity |
| N-(2-(6-morpholino)-4-piperidin-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-benzamide | Morpholino + pyrazolo core | Antiproliferative effects |
| N-(2-(6-propylamino)-4-piperidin-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-carboxamide | Propylamino + pyrazolo core | CNS activity |
Q & A
Basic: What are the standard protocols for synthesizing N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide?
Methodological Answer:
Synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of hydrazine derivatives with dicarbonyl compounds. Subsequent steps include:
- Functionalization : Introduction of the ethylthio group via nucleophilic substitution at the 6-position .
- Piperidine coupling : Alkylation or amidation at the 4-position using piperidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Benzofuran attachment : Carboxamide linkage to the ethyl spacer via coupling reagents like EDC/HOBt .
Key parameters include temperature control (60–100°C), solvent selection (DMF or THF), and purification via column chromatography. Yield optimization requires monitoring by TLC and HPLC (C18 column, acetonitrile/water gradient) .
Basic: How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer:
Structural confirmation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., benzofuran aromatic signals at δ 7.2–8.0 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass validation (e.g., calculated [M+H]⁺ = 562.2345; observed deviation < 2 ppm) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline form is obtainable) .
Advanced: How can researchers optimize reaction conditions to mitigate low yields during piperidine coupling?
Methodological Answer:
Low yields in piperidine coupling often stem from steric hindrance or competing side reactions. Strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine .
- Catalyst Use : Additives like KI or phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
- Design of Experiments (DoE) : Multi-variable analysis (temperature, stoichiometry, solvent ratio) to identify optimal conditions .
Post-reaction, quenching with aqueous NH₄Cl and extraction with ethyl acetate minimizes byproduct contamination .
Advanced: How should contradictory biological activity data (e.g., IC₅₀ variability) be addressed in kinase inhibition assays?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration, cell permeability):
- Standardize Assay Parameters : Use consistent ATP levels (e.g., 1 mM) and cell lines (HEK293 vs. HeLa) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm selectivity .
Data normalization to positive controls (e.g., staurosporine) and triplicate runs reduce variability .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
- pH-Dependent Solubility : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using shake-flask method .
- Forced Degradation Studies : Expose to UV light, H₂O₂, and heat (40–60°C) to identify degradation products via LC-MS .
Basic: What are the primary analytical techniques for purity assessment?
Methodological Answer:
- HPLC-PDA : Purity >98% confirmed using a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/0.1% TFA mobile phase .
- Elemental Analysis : Carbon/nitrogen content matching theoretical values (±0.4%) .
- Melting Point Consistency : Sharp melting range (e.g., 215–217°C) indicates homogeneity .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., CDK2 or BTK) using PyMOL for visualization .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable interactions .
- QSAR Models : Corrogate substituent effects (e.g., ethylthio vs. methylthio) on inhibitory potency .
Basic: What are the compound’s potential therapeutic applications based on structural analogs?
Methodological Answer:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines inhibit kinases (e.g., BRAF V600E) with IC₅₀ values <100 nM in melanoma models .
- Antiviral Potential : Benzofuran derivatives show activity against RNA viruses (e.g., HCV NS5B polymerase inhibition) .
- Anti-Inflammatory Effects : Piperidine-containing analogs reduce TNF-α production in macrophage assays .
Advanced: How to resolve discrepancies in solubility data across different solvent systems?
Methodological Answer:
- Hansen Solubility Parameters : Calculate δD, δP, δH to identify compatible solvents (e.g., DMSO δD=18.4) .
- Co-Solvency Approach : Blend solvents (e.g., PEG 400/water) to enhance aqueous solubility .
- Dynamic Light Scattering (DLS) : Detect aggregation in PBS at 25°C; hydrodynamic diameter <200 nm suggests colloidal stability .
Advanced: What synthetic routes enable isotopic labeling (e.g., ¹⁴C) for pharmacokinetic studies?
Methodological Answer:
- Radiolabeling via Precursor Incorporation : Introduce ¹⁴C at the ethylthio group using K¹⁴CN in the final alkylation step .
- Purification by Radio-HPLC : Confirm radiochemical purity (>95%) with a scintillation counter .
- Metabolic Tracing : Administer to rodents and quantify ¹⁴CO₂ excretion in breath for bioavailability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
